molecular formula C10H13ClN2OS B14801282 3-Amino-5-methyl-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride

3-Amino-5-methyl-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride

Cat. No.: B14801282
M. Wt: 244.74 g/mol
InChI Key: DBANTYKXHCHXGU-UHFFFAOYSA-N
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Description

®-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a unique thiazepine ring structure, which is known for its potential biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the diastereomerically selective cyclization reaction can be employed without the need for a separate epimerization step . This method ensures the formation of the desired stereoisomer with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the thiazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

®-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride stands out due to its specific stereochemistry and the presence of the thiazepine ring, which imparts unique biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it more versatile for various applications.

Properties

Molecular Formula

C10H13ClN2OS

Molecular Weight

244.74 g/mol

IUPAC Name

3-amino-5-methyl-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride

InChI

InChI=1S/C10H12N2OS.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H

InChI Key

DBANTYKXHCHXGU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2SCC(C1=O)N.Cl

Origin of Product

United States

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